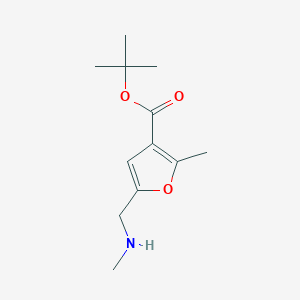
Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate, also known as BM212, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. In particular, studies have shown that Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate has antitumor activity against various cancer cell lines, including breast cancer and lung cancer cells. Additionally, Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate has been shown to have antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate is not yet fully understood. However, studies have suggested that Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate may exert its antitumor and antibacterial effects through the inhibition of key enzymes and pathways involved in cell growth and division.
Biochemical and Physiological Effects:
Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and antibacterial activity, Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate has also been shown to modulate the immune response, potentially making it useful in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent antitumor and antibacterial activity. However, there are also limitations to its use. Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several potential future directions for research on Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate. One area of interest is the development of Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate-based therapies for the treatment of cancer and infectious diseases. Additionally, further studies are needed to investigate the mechanism of action of Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate and to identify potential targets for therapeutic intervention. Finally, research is needed to explore the potential use of Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate in combination with other drugs or therapies to enhance its efficacy.
Synthesis Methods
Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-methyl-5-(methylaminomethyl)furan-3-carboxylic acid with tert-butyl chloroformate in the presence of a base. The resulting tert-butyl ester can then be deprotected using trifluoroacetic acid to yield Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate.
properties
IUPAC Name |
tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8-10(6-9(15-8)7-13-5)11(14)16-12(2,3)4/h6,13H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVSKOIKPYIRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2872863.png)
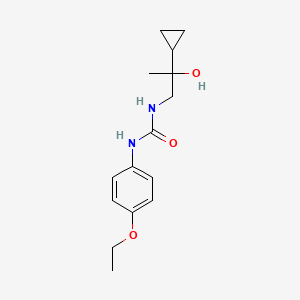
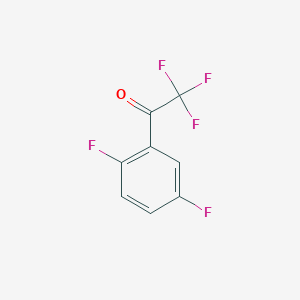
![4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2872866.png)
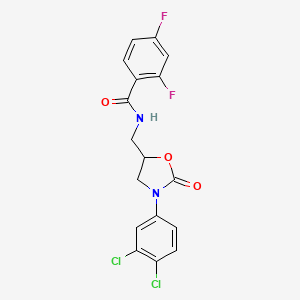

![2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2872874.png)


![N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872880.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2872881.png)
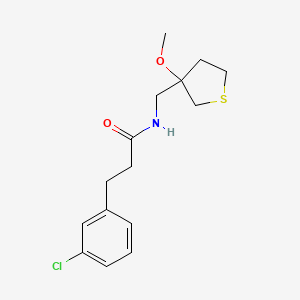
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B2872884.png)
